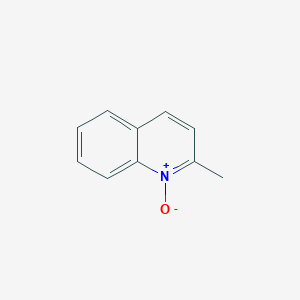

2-Methylquinoline N-oxide

Vue d'ensemble

Description

2-Methylquinoline N-oxide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that n-oxides, the class of compounds to which 2-methylquinoline n-oxide belongs, are generally produced by the oxidation of tertiary amines and are important intermediates in organic synthesis .

Mode of Action

N-oxides, including this compound, are known to act as oxidizing agents and reaction intermediates in organic synthesis . They can also form part of the structure of various biologically active substances .

Biochemical Pathways

It is known that n-oxides, such as this compound, can be involved in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .

Pharmacokinetics

The compound’s physical properties, such as its melting point (67 °c) and maximum absorption wavelength (319 nm in etoh), have been reported .

Result of Action

It is known that n-oxides, including this compound, can participate in various chemical reactions, acting as oxidizing agents and reaction intermediates .

Action Environment

It is known that the compound is a solid at 20°c and is recommended to be stored in a cool and dark place .

Analyse Biochimique

Cellular Effects

It is known that N-oxides can have various effects on cells, depending on their specific structure and properties .

Molecular Mechanism

It is known that N-oxides can act as directing groups to control the regioselectivity of the C-H functionalization . This suggests that 2-Methylquinoline N-oxide could potentially interact with other molecules in a similar manner.

Temporal Effects in Laboratory Settings

It is known that the compound has a purity of more than 98.0% and is stable under room temperature .

Metabolic Pathways

It is known that N-oxides are generally produced by the oxidation of secondary amines .

Transport and Distribution

It is known that the compound is commercially available and can be shipped from a warehouse within 2 weeks .

Activité Biologique

2-Methylquinoline N-oxide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant studies.

Overview of this compound

This compound is a derivative of quinoline, characterized by the presence of an N-oxide functional group. This modification significantly influences its chemical properties and biological activities, making it a subject of interest in various fields, including pharmacology and toxicology.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce the production of ROS, which play a crucial role in cellular signaling and can lead to apoptosis in certain cell types. The generation of ROS is particularly relevant in the context of antimicrobial activity against Mycobacterium tuberculosis (Mtb), where increased ROS levels inhibit bacterial growth and enhance macrophage-mediated immune responses .

- Photochemical Properties : Recent studies have demonstrated that this compound undergoes photochemical transformations when exposed to specific wavelengths of light. This can lead to the formation of various products, including benzoxazepines, which may possess distinct biological activities .

Antimycobacterial Activity

One of the most notable biological activities of this compound is its potential as an antitubercular agent. In vitro studies have shown that compounds containing the N-oxide moiety exhibit significant activity against Mtb. For instance, structural modifications to the quinoline scaffold have led to compounds with minimum inhibitory concentrations (MIC) as low as 1.10 µM against active Mtb strains .

Table 1: Antimycobacterial Activity of 2-Methylquinoline Derivatives

| Compound | Structure | MIC (µM) |

|---|---|---|

| This compound | Structure | 6.62 (non-replicating Mtb) |

| Compound 8 | Structure | 1.10 (active Mtb) |

| Compound 9 | Structure | 8.3 |

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been investigated in various cell lines. Studies indicate that while it exhibits antimicrobial properties, it can also induce cytotoxic effects at higher concentrations. The compound's ability to generate ROS may contribute to its cytotoxicity, leading to DNA damage and apoptosis in certain cell types.

Case Studies

Several case studies highlight the biological significance of this compound:

- Antimycobacterial Efficacy : A study evaluated a series of quinoline derivatives, including this compound, for their efficacy against Mtb. Results indicated that specific modifications enhanced antitubercular activity significantly, supporting further development of these compounds as potential therapeutics .

- Photochemical Transformations : Research into the photochemical behavior of this compound revealed its capacity for selective transformations under UV light exposure, leading to new compounds with potential therapeutic applications .

- Toxicological Assessments : Investigations into the genotoxic effects of quinoline derivatives have shown that while some derivatives display promising biological activity, they also pose risks for DNA damage in mammalian cells, necessitating careful evaluation in drug development contexts .

Applications De Recherche Scientifique

Synthesis and Functionalization

Recent advances in the synthesis of 2-MQNO have focused on its functionalization. Notably, researchers have explored C-H functionalization methods that allow for the introduction of various substituents at the C2 position of quinolines and pyridines. This includes:

- Acyloxylation : Utilizing aldehydes for acyloxylation reactions.

- Amidation : Employing secondary amides to produce N-acylated derivatives .

Table 1: Summary of Functionalization Reactions Using 2-MQNO

Catalytic Applications

2-MQNO has been employed as a catalyst or co-catalyst in various oxidation reactions, particularly in manganese-catalyzed processes. It enhances the selectivity and efficiency of reactions such as:

- Epoxidation : In the epoxidation of olefins, 2-MQNO has been shown to improve yields significantly compared to other quinoline derivatives .

- C–H Oxidation : It serves as a crucial additive in C–H oxidation reactions, facilitating the transformation of unactivated alkanes .

Table 2: Catalytic Performance of 2-MQNO in Oxidation Reactions

| Reaction Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Epoxidation | Mn(OTf)₂ with 2-MQNO | 42 | |

| C-H Oxidation | Manganese complex with 2-MQNO | Variable |

Medicinal Chemistry Applications

In medicinal chemistry, compounds featuring N-oxide functionalities, including 2-MQNO, are explored for their potential as prodrugs or intermediates in drug synthesis. They exhibit interesting pharmacological properties that can be harnessed for therapeutic purposes .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various N-oxide derivatives, highlighting that 2-MQNO and its analogs showed promising activity against certain bacterial strains . This positions 2-MQNO as a potential candidate for further development in pharmaceutical applications.

Propriétés

IUPAC Name |

2-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJUONUBFWNHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148110 | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-28-4 | |

| Record name | Quinaldine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-methylquinoline 1-oxide?

A1: 2-Methylquinoline 1-oxide is typically synthesized by oxidizing 2-methylquinoline. One approach utilizes 4-chloro-2-methylquinoline 1-oxide, which can be derived from 2-methylquinoline 1-oxide via its 4-nitrated derivative. []

Q2: What is a notable photochemical reaction of 4-alkoxy-2-methylquinoline 1-oxides?

A2: 4-Alkoxy-2-methylquinoline 1-oxides, including 2-methylquinoline 1-oxide with various alkoxy substituents at the 4-position, undergo a fascinating photochemical rearrangement in methanol. This reaction can lead to the synthesis of alkaloids like revenine (1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone) and 4-methoxy-1-methyl-2-quinolone. []

Q3: How can 2-methylquinoline 1-oxide be used to prepare 2-alkoxyquinolines?

A3: Treating 2-methylquinoline 1-oxide with reagents like ethyl chloroformate or tosyl chloride in the presence of a base like triethylamine and a lower alcohol can yield 2-alkoxyquinolines. This deoxygenative 2-alkoxylation reaction provides a synthetic pathway to diversely substituted quinoline derivatives. []

Q4: Can you elaborate on the p-tolylsulfonylation of 2-methylquinoline 1-oxide?

A4: Research has explored the introduction of a p-tolylsulfonyl group onto the side-chain carbon of 2-methylquinoline 1-oxide and related compounds. This modification of the 2-methyl substituent can potentially alter the reactivity and biological properties of the molecule. [, , , ]

Q5: What is known about the reaction of 2-methylquinoline 1-oxide with acetic anhydride?

A5: Studies have investigated the kinetics and mechanism of the reaction between 2-methylquinoline 1-oxide and acetic anhydride. [] This reaction is significant because it helps understand the reactivity of the N-oxide moiety in 2-methylquinoline 1-oxide and its potential for further derivatization.

Q6: How does 2-methylquinoline 1-oxide behave as a ligand in coordination chemistry?

A6: 2-Methylquinoline 1-oxide acts as a ligand coordinating to metal centers through its oxygen atom. This behavior is evident in the formation of complexes like dichlorobis(2-methylquinoline N-oxide-κO)copper(II) and dichlorobis(this compound-κO)zinc(II). [, , , , ] These complexes are relevant in studying the coordination chemistry of N-oxides and their potential applications.

Q7: Are there studies on the crystal structures of 2-methylquinoline 1-oxide and its complexes?

A7: Yes, crystal structures have been determined for several compounds, including dichlorobis(this compound-κO)copper(II) [, ], dichlorobis(this compound-κO)zinc(II) [, ], and hydrates and deuteriohydrates of this compound. [] These structures provide valuable insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds.

Q8: What happens during the thermooxidative decomposition of 2-methylquinoline 1-oxide?

A8: Research has examined the thermooxidative decomposition of heterocyclic N-oxides, including 2-methylquinoline 1-oxide. [] This research helps understand the stability of 2-methylquinoline 1-oxide at elevated temperatures and under oxidative conditions, which is crucial for its handling, storage, and potential applications.

Q9: What are the photochemical reactions of this compound Hydrate?

A9: Studies have investigated the photochemical reactions of this compound hydrate, revealing its reactivity upon light exposure and the potential formation of different products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.